Cortisol-17 Acid Abolishes Glucocorticoid Receptor Binding While Cortisol Retains High Affinity
Cortisol-17 acid, as a 17β-carboxylic acid derivative, exhibits a well-documented loss of glucocorticoid receptor (GR) binding affinity. The Manz et al. (1982) study established a class-level principle that '17β-Carboxylic acid derivatives do not bind to both receptors' [1], referring to human spleen tumor and rat liver GR. This is in contrast to cortisol (hydrocortisone), which has a relative binding affinity (rRBA) of 10 at the GR when referenced against dexamethasone (rRBA = 100) [2]. This functional 'on/off' switch in receptor engagement directly results from side-chain modification at C-17β.
| Evidence Dimension | Glucocorticoid Receptor (GR) Binding Affinity |
|---|---|
| Target Compound Data | No measurable binding (17β-carboxylic acid class property; GR binding abolished) [1] |
| Comparator Or Baseline | Cortisol (Hydrocortisone): Relative Binding Affinity (rRBA) = 10 (vs. Dexamethasone = 100) [2] |
| Quantified Difference | Functional abolition of GR binding (from rRBA = 10 to not detectable) through C-17β carboxylic acid substitution |
| Conditions | Human spleen tumor GR and rat liver GR competitive binding assays (Manz et al., 1982); GR binding data from US7687484B2 patent compilation |
Why This Matters
This property makes Cortisol-17 acid uniquely suitable as a CBG-selective tool that does not confound GR-mediated readouts, unlike cortisol which activates GR.
- [1] Manz, B., Grill, H. J., & Pollow, K. (1982). Steroid side-chain modification and receptor affinity: binding of synthetic derivatives of corticoids to human spleen tumor and rat liver glucocorticoid receptors. Journal of Steroid Biochemistry, 17(3), 335-342. View Source
- [2] Bodor, N. US7687484B2 – Transporter enhanced corticosteroid activity. Table of Relative Binding Affinities of Representative Glucocorticoids for the GCR. Granted 2010. View Source
